(S)-2-Amino-5-(Cbz-amino)-1-pentanol
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Overview
Description
(S)-2-Amino-5-(Cbz-amino)-1-pentanol is a compound that features a chiral center, making it an enantiomerically pure substance. The compound contains an amino group and a Cbz-protected amino group, which is a common protecting group used in organic synthesis to prevent unwanted reactions at the amino site.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(Cbz-amino)-1-pentanol typically involves the protection of the amino group using benzyl chloroformate (Cbz-Cl). The reaction is carried out under Schotten-Baumann conditions, which involve the use of a carbonate base . The amino group attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate, which then eliminates chloride to form the Cbz-protected amino group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar protection strategies. The use of phosgene gas in the lab preparation carries a significant health hazard, so alternative methods using safer reagents are preferred .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-(Cbz-amino)-1-pentanol undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: Pd/C, LiAlH4, NaBH4
Substitution: NaOCH3, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .
Scientific Research Applications
(S)-2-Amino-5-(Cbz-amino)-1-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-(Cbz-amino)-1-pentanol involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Cbz group is typically removed using catalytic hydrogenation with Pd/C, which cleaves the Cbz group, releasing the free amine . This allows for selective reactions at other functional groups without interference from the amino group.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds use tert-butoxycarbonyl (Boc) as a protecting group, which is removed under acidic conditions.
N-Fmoc-protected amino acids: These compounds use 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group, which is removed under basic conditions.
Uniqueness
(S)-2-Amino-5-(Cbz-amino)-1-pentanol is unique due to its use of the Cbz protecting group, which offers stability under a variety of reaction conditions and can be selectively removed using mild hydrogenation . This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amino groups are required.
Properties
IUPAC Name |
benzyl N-(4-amino-5-hydroxypentyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGNGDPCMGYNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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